4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid

Physicochemical profiling LogD Drug-likeness

4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid (CAS 30768-54-8, molecular formula C₁₆H₁₆N₆O₂, molecular weight 324.34 Da) is a synthetic heterocyclic compound built on a pyrido[3,4-b]pyrazine core—a fused pyridine–pyrazine bicyclic scaffold that serves as a privileged pharmacophore in kinase inhibitor drug discovery. The molecule bears 5,7-diamino substitution on the pyrido[3,4-b]pyrazine ring and a para-benzoic acid moiety attached through an N-methylaminomethylene linker at the 3-position.

Molecular Formula C16H16N6O2
Molecular Weight 324.34 g/mol
CAS No. 30768-54-8
Cat. No. B13734678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid
CAS30768-54-8
Molecular FormulaC16H16N6O2
Molecular Weight324.34 g/mol
Structural Identifiers
SMILESCN(CC1=NC2=C(N=C(C=C2N=C1)N)N)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C16H16N6O2/c1-22(11-4-2-9(3-5-11)16(23)24)8-10-7-19-12-6-13(17)21-15(18)14(12)20-10/h2-7H,8H2,1H3,(H,23,24)(H4,17,18,21)
InChIKeyAZDSLPJHDVNQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid (CAS 30768-54-8): Compound Identity and Core Characteristics for Procurement Screening


4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid (CAS 30768-54-8, molecular formula C₁₆H₁₆N₆O₂, molecular weight 324.34 Da) is a synthetic heterocyclic compound built on a pyrido[3,4-b]pyrazine core—a fused pyridine–pyrazine bicyclic scaffold that serves as a privileged pharmacophore in kinase inhibitor drug discovery [1]. The molecule bears 5,7-diamino substitution on the pyrido[3,4-b]pyrazine ring and a para-benzoic acid moiety attached through an N-methylaminomethylene linker at the 3-position. Historically catalogued as NSC 138447 and SRI 4736 in the National Cancer Institute repository , this compound is a structural intermediate positioned between the simpler 3-methyl-pyrido[3,4-b]pyrazine-5,7-diamine core and the fully elaborated N-(4-{[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl](methyl)amino}benzoyl)-L-glutamic acid conjugate (CAS 34522-28-6) .

Why 4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid Cannot Be Replaced by In-Class Pyrido[3,4-b]pyrazine Analogs


The pyrido[3,4-b]pyrazine scaffold tolerates diverse substitution patterns that profoundly alter physicochemical properties, synthetic accessibility, and biological target engagement. For CAS 30768-54-8, three structural features act jointly as non-substitutable determinants: (i) the N-methyl tertiary amine linker, which introduces a tertiary nitrogen with distinct conformational constraints and logD effects compared with the secondary amine of the des-methyl analog CAS 74023-42-0 ; (ii) the free carboxylic acid terminus, which enables direct amide coupling to generate glutamyl conjugates without protecting-group manipulation—a route not accessible from ester or amide analogs [1]; and (iii) the fully aromatic 5,7-diaminopyrido[3,4-b]pyrazine ring system, which preserves the planar heteroaromatic geometry required for hinge-region hydrogen bonding in kinase active sites, unlike the 5,6-dihydro-5-oxo analog CAS 52454-41-8 (NSC 150041) that introduces a non-planar lactam . Substituting any in-class compound without verifying these orthogonal properties risks altering coupling efficiency in downstream synthesis, shifting logD beyond the desired range for cellular permeability, or disrupting key binding interactions.

Quantitative Differential Evidence for 4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid: Head-to-Head and Cross-Study Comparisons


Predicted logD₇.₄ Comparison: Target Compound vs. Glutamic Acid Conjugate (CAS 34522-28-6)

The predicted logD at pH 7.4 for CAS 30768-54-8 is −0.08 (ACD/Labs Percepta estimate), indicating near-neutral partitioning behavior compatible with passive membrane permeability . In contrast, the glutamic acid conjugate CAS 34522-28-6 exhibits a far lower estimated log Kow of −0.83, with a corresponding water solubility of approximately 357 mg/L . The roughly 0.75 log unit difference in lipophilicity translates to an approximately 5.6-fold higher predicted octanol–water partition coefficient for the free acid form, making the target compound substantially more amenable to organic-phase extraction and purification workflows.

Physicochemical profiling LogD Drug-likeness Permeability

Structural Differentiation from the Des-Methyl Analog (CAS 74023-42-0): N-Methyl vs. N–H Linker

The target compound features an N-methyl tertiary amine at the methylene linker connecting the pyrido[3,4-b]pyrazine core to the benzoic acid moiety. The des-methyl analog CAS 74023-42-0 bears a secondary amine (N–H) at the same position . This methylation eliminates a hydrogen-bond donor site, reduces the topological polar surface area (tPSA) contribution from the linker nitrogen, and restricts conformational freedom around the N–CH₂–Ar bond, as evidenced by the presence of four freely rotating bonds in both compounds but with distinct rotameric profiles . The predicted pKa of the des-methyl analog's secondary ammonium is 4.55 , whereas the tertiary amine of the target compound has a predicted pKa shifted upward by approximately 1–2 units (class-level inference for tertiary vs. secondary anilines). This difference alters the protonation state at physiological pH and directly impacts HPLC retention time and ion-pair extraction behavior.

Medicinal chemistry SAR Linker optimization Conformational analysis

Ring Oxidation State Differentiation: Aromatic 5,7-Diamino vs. 5,6-Dihydro-5-oxo Analog (CAS 52454-41-8, NSC 150041)

The target compound retains full aromaticity across the pyrido[3,4-b]pyrazine ring system owing to the 5,7-diamino substitution pattern. The oxidized analog CAS 52454-41-8 (NSC 150041) introduces a 5-oxo group with concomitant reduction at the 5,6-position, breaking the aromatic conjugation of the pyridine ring . This structural modification is reflected in the predicted physicochemical divergence: the target compound has a higher predicted density (1.48 g/cm³ vs. 1.443 g/cm³ for the oxidized analog) , a lower boiling point (651.2 °C vs. 719.2 °C), and a substantially different H-bond donor/acceptor profile (5 donors / 8 acceptors vs. 3 donors / 6 acceptors for the oxidized analog). Critically, the aromatic 5,7-diamino motif maintains the planar geometry required for ATP-binding site hinge-region interactions in kinases such as Syk and FLT3, as demonstrated by the pyrido[3,4-b]pyrazine class in published kinase inhibitor programs [1].

Heterocyclic chemistry Oxidation state Aromaticity Kinase hinge binding

Kinase Inhibitor Class Activity: Pyrido[3,4-b]pyrazine Disubstituted Analogs Exhibit Low-Micromolar IC₅₀ Against Cancer-Related Kinases

A systematic SAR study of disubstituted pyrido[3,4-b]pyrazine compounds demonstrated that several analogs incorporating an aniline-type substituent at the C-5 or C-8 position achieved low-micromolar IC₅₀ values against a panel of seven cancer-related protein kinases, including FLT3, ALK, and AXL [1]. The 4-(piperidin-1-yl)aniline moiety was identified as the key pharmacophoric group for kinase binding. While CAS 30768-54-8 was not directly tested in this panel, its 5,7-diamino substitution pattern and 3-methylaminomethyl-benzoic acid side chain place it within the same pharmacophoric space, and the free carboxylic acid provides a direct handle for amide coupling to generate diverse kinase-targeted libraries. A separate Purdue University patent on 2,3-disubstituted pyrido[3,4-b]pyrazines reported compound HSL476 inhibiting MiaPaCa-2 pancreatic cancer cell growth with an IC₅₀ of 25 nM [2], further establishing the potency achievable through this scaffold class.

Kinase inhibition Cancer FLT3 ALK AXL Proliferation

Synthetic Intermediate Utility: Direct Amide Coupling Advantage vs. Ester or Protected Analogs

CAS 30768-54-8 bears a free carboxylic acid that can undergo direct amide bond formation with L-glutamic acid diesters or other amines to generate N-benzoyl conjugates without requiring ester hydrolysis or protecting-group removal. This contrasts with ester-bearing pyrido[3,4-b]pyrazine analogs (e.g., ethyl or methyl esters of the same acid), which demand an additional saponification step and subsequent acidification for isolation, adding 1–2 synthetic steps and introducing yield losses of 10–20% per step in typical heterocyclic sequences [1]. The historical synthesis of 5,7-diamino-3-methylpyrido[3,4-b]pyrazine (CAS 74023-40-8) from diethyl pyridinedicarbamate required basic hydrolysis (KOH/EtOH) of the intermediate diethyl ester to unmask the free diamine . By contrast, CAS 30768-54-8 arrives with the carboxylic acid already free, enabling one-step conjugation.

Synthetic chemistry Amide coupling Intermediate Folate analog Deazapteridine

Predicted Aqueous Solubility Advantage: Target Compound vs. Glutamic Acid Conjugate and Core Scaffold

The predicted aqueous solubility of CAS 30768-54-8 is approximately 1219 mg/L at 25 °C (EPISuite WSKOW estimate), placing it in the moderately soluble range suitable for both organic synthesis and direct in vitro assay dilution . This contrasts favorably with the glutamic acid conjugate CAS 34522-28-6 (357 mg/L) and the core scaffold 3-methyl-pyrido[3,4-b]pyrazine-5,7-diamine (CAS 74023-40-8), which, lacking the ionizable benzoic acid group, has markedly different solubility behavior and requires DMSO co-solvent for biological assays. The predicted melting point of ~240.6 °C (Modified Grain method) provides a crystalline solid amenable to standard storage and weighing protocols.

Solubility Formulation Assay compatibility Biopharmaceutical

Procurement-Guided Application Scenarios for 4-[(5,7-Diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid (CAS 30768-54-8)


Medicinal Chemistry: Kinase Inhibitor Library Synthesis via Direct Amide Diversification

The free carboxylic acid of CAS 30768-54-8 permits one-step HATU- or EDC-mediated amide coupling with diverse amine building blocks—primary amines, amino acid esters, or heterocyclic amines—to generate focused libraries of N-benzoyl-pyrido[3,4-b]pyrazine kinase inhibitors. This application is directly supported by the validated low-micromolar kinase inhibition demonstrated for structurally analogous disubstituted pyrido[3,4-b]pyrazines against FLT3, ALK, and AXL [1], and by the 25 nM cellular potency of the Purdue-disclosed compound HSL476 against MiaPaCa-2 pancreatic cancer cells [2]. The N-methyl linker and aromatic 5,7-diamino substitution preserve the planar hinge-binding geometry required for ATP-site engagement [3].

Chemical Biology: Deazapteridine Antifolate Probe Development

As a 1-deaza-7,8-dihydropteridine analog bearing a benzoic acid terminus, CAS 30768-54-8 serves as a direct precursor to glutamic acid conjugates that mimic methotrexate-class antifolates. The historical literature on deaza analogs of methotrexate [1] establishes that 5,7-diaminopyrido[3,4-b]pyrazine derivatives can engage dihydrofolate reductase (DHFR) and related folate pathway enzymes. The ~3.4-fold solubility advantage of the target over the pre-formed glutamic acid conjugate (1219 vs. 357 mg/L) [2] means the free acid form is the preferred procurement choice for groups intending to synthesize and screen diverse amino acid conjugates rather than purchasing a single pre-conjugated analog.

Process Chemistry: Late-Stage Intermediate for GMP Route Development

The compound's predicted crystalline nature (melting point ~240.6 °C) [1] and moderate aqueous solubility (1219 mg/L) support its use as a stable, isolable intermediate in multi-step synthetic sequences. The free acid avoids the need for ester hydrolysis—saving 1–2 steps and an estimated 10–20% cumulative yield relative to ester-protected analogs [3]. This step-efficiency directly reduces the cost of goods in scale-up campaigns and minimizes the environmental burden of additional solvent and reagent use.

Pharmacology: In Vitro Kinase Selectivity Profiling with Pre-Validated Scaffold

The pyrido[3,4-b]pyrazine core is a recognized privileged scaffold in kinase drug discovery, with demonstrated inhibitory activity across multiple kinase families including Syk, FLT3, and ALK [1][2]. CAS 30768-54-8, as a synthetic intermediate with the core scaffold intact and a derivatizable carboxylic acid, can be rapidly converted to amide analogs for broad kinase selectivity profiling. The scaffold's track record in producing clinical candidates such as sovleplenib (a Syk inhibitor) [4] underscores the translational relevance of investing in this chemotype.

Quote Request

Request a Quote for 4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.